Bis-PEG25-TFP ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

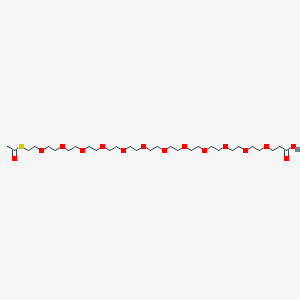

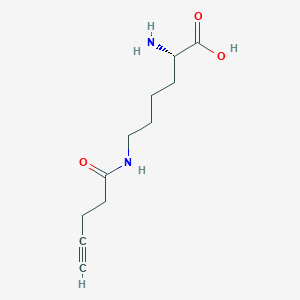

Bis-PEG25-TFP ester: is a polyethylene glycol (PEG) linker with two terminal tetrafluorophenyl (TFP) ester moieties. TFP esters are known for their amine reactivity and enhanced stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters. The PEG chain in this compound increases the water solubility properties of compounds in aqueous media .

Mécanisme D'action

Target of Action

PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Bis-PEG25-TFP ester, as a PEG-based PROTAC linker, contains two terminal TFP ester moieties . These TFP esters are amine reactive and are more stable than NHS esters against hydrolysis . In the synthesis of PROTACs, one end of the this compound binds to the ligand for the E3 ubiquitin ligase, and the other end binds to the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. When a PROTAC brings the E3 ubiquitin ligase and the target protein together, the target protein is ubiquitinated. This marks the protein for degradation by the proteasome, a complex that breaks down proteins into their constituent amino acids .

Pharmacokinetics

It is known that the polyethylene glycol (peg) chain in this compound increases the water solubility properties of compounds in aqueous media . This could potentially enhance the bioavailability of the PROTACs synthesized using this compound.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . By linking the ligand for the E3 ubiquitin ligase and the ligand for the target protein, the PROTAC induces the degradation of the target protein. This can lead to the modulation of cellular processes that the target protein is involved in .

Action Environment

The action of this compound, and the PROTACs it helps synthesize, can be influenced by various environmental factors. For instance, the stability of the TFP esters against hydrolysis can be affected by the pH of the environment . Additionally, the effectiveness of the PROTAC can be influenced by the expression levels of the E3 ubiquitin ligase and the target protein within the cell .

Analyse Biochimique

Biochemical Properties

Bis-PEG25-TFP ester is used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

The primary cellular effect of this compound is to enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can influence cell function by removing specific proteins from the cellular environment .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTAC molecules . It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented in the available literature. As a component of PROTAC molecules, it would be involved in the ubiquitin-proteasome pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG25-TFP ester involves the reaction of PEG with TFP esters. The PEG chain is typically activated with TFP esters under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction mixture is then purified using column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Bis-PEG25-TFP ester primarily undergoes substitution reactions due to the presence of the reactive TFP ester groups. These esters react with amines to form stable amide bonds. The PEG chain remains inert under most reaction conditions, providing a flexible and hydrophilic spacer.

Common Reagents and Conditions:

Reagents: Amines, organic solvents (e.g., DCM, DMF)

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Major Products: The major product formed from the reaction of this compound with amines is a PEGylated amide. This product retains the water solubility properties imparted by the PEG chain.

Applications De Recherche Scientifique

Chemistry: Bis-PEG25-TFP ester is used as a linker in the synthesis of various conjugates, including drug conjugates and bioconjugates. Its ability to form stable amide bonds with amines makes it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to modify proteins and peptides. The PEGylation of biomolecules can enhance their solubility, stability, and bioavailability. This modification is particularly useful in the development of therapeutic proteins and peptides.

Medicine: this compound is employed in the development of drug delivery systems. The PEGylation of drugs can improve their pharmacokinetic properties, such as increased circulation time and reduced immunogenicity. This makes it a crucial component in the formulation of various pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its ability to enhance the solubility and stability of compounds makes it valuable in the manufacturing of coatings, adhesives, and other specialty chemicals.

Comparaison Avec Des Composés Similaires

Bis-PEG25-NHS ester: Similar to Bis-PEG25-TFP ester but uses NHS esters instead of TFP esters. NHS esters are less stable against hydrolysis compared to TFP esters.

Bis-PEG25-MAL: Contains maleimide groups instead of TFP esters. Maleimide groups react with thiols to form stable thioether bonds.

Bis-PEG25-COOH: Contains carboxylic acid groups instead of TFP esters. Carboxylic acids can be activated to form esters or amides.

Uniqueness: this compound is unique due to its enhanced stability against hydrolysis and its ability to form stable amide bonds with amines. The presence of the PEG chain also imparts water solubility and flexibility to the compound, making it versatile for various applications .

Propriétés

IUPAC Name |

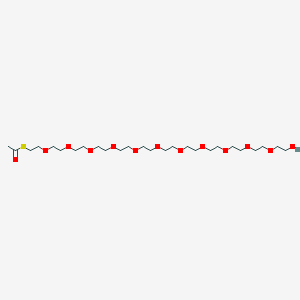

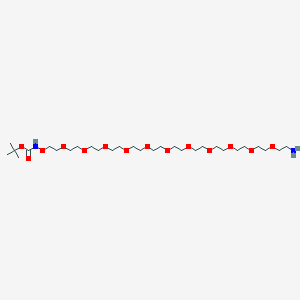

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H106F8O29/c67-55-53-56(68)62(72)65(61(55)71)102-59(75)1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-60(76)103-66-63(73)57(69)54-58(70)64(66)74/h53-54H,1-52H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSOBXPMQQXXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106F8O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)